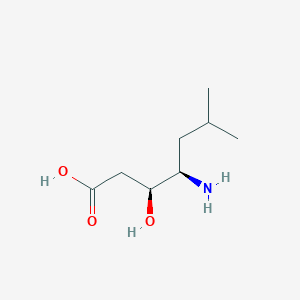![molecular formula C20H26N4O3 B14149573 N-(1-methyl-5-phenyl-1H-imidazol-2-yl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]acetamide CAS No. 756830-98-5](/img/structure/B14149573.png)
N-(1-methyl-5-phenyl-1H-imidazol-2-yl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-5-phenyl-1H-imidazol-2-yl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-5-phenyl-1H-imidazol-2-yl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]acetamide typically involves multi-step organic reactions. The starting materials might include 1-methyl-5-phenyl-1H-imidazole and 4-methylpiperidine. The synthesis could involve:
Formation of the imidazole ring: This step might involve cyclization reactions under acidic or basic conditions.
Substitution reactions: Introducing the piperidine moiety through nucleophilic substitution.
Acylation: Adding the acetamide group through acylation reactions using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Employing techniques like crystallization, distillation, or chromatography for purification.
化学反応の分析
Types of Reactions
N-(1-methyl-5-phenyl-1H-imidazol-2-yl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents might include ethanol, methanol, dichloromethane.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
Biologically, imidazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound might exhibit similar activities.
Medicine
In medicine, such compounds could be investigated for their potential therapeutic effects. They might be explored as candidates for drug development, particularly in areas like neurology or oncology.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(1-methyl-5-phenyl-1H-imidazol-2-yl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to receptors and altering signal transduction pathways.
類似化合物との比較
Similar Compounds
1-methyl-5-phenyl-1H-imidazole: A simpler imidazole derivative.
4-methylpiperidine: A related piperidine compound.
Uniqueness
N-(1-methyl-5-phenyl-1H-imidazol-2-yl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]acetamide is unique due to its combined imidazole and piperidine moieties, which might confer distinct biological activities and chemical properties.
特性
CAS番号 |
756830-98-5 |
|---|---|
分子式 |
C20H26N4O3 |
分子量 |
370.4 g/mol |
IUPAC名 |
N-(1-methyl-5-phenylimidazol-2-yl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]acetamide |
InChI |
InChI=1S/C20H26N4O3/c1-15-8-10-24(11-9-15)19(26)14-27-13-18(25)22-20-21-12-17(23(20)2)16-6-4-3-5-7-16/h3-7,12,15H,8-11,13-14H2,1-2H3,(H,21,22,25) |
InChIキー |
ZKTJBYBEEWARJG-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C(=O)COCC(=O)NC2=NC=C(N2C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


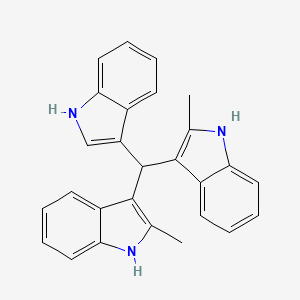
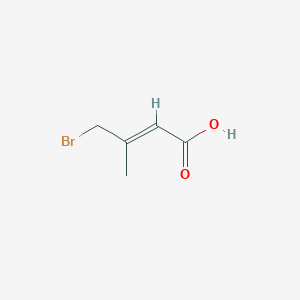
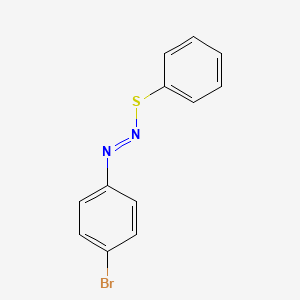
![3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14149522.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2,3-diphenylquinoxaline-6-carboxamide](/img/structure/B14149527.png)
![N-(2,1,3-benzothiadiazol-5-yl)-N'-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide](/img/structure/B14149534.png)
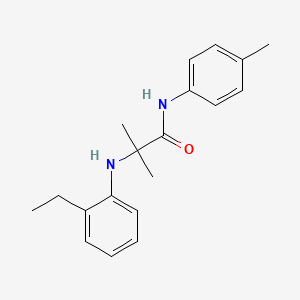
![5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14149541.png)
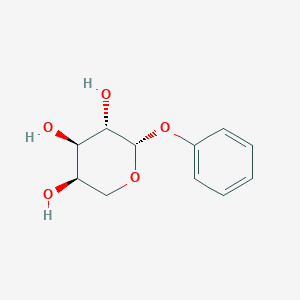
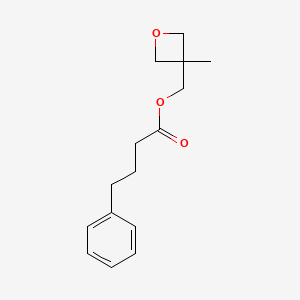
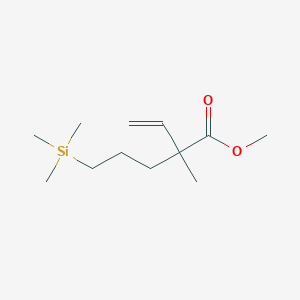
![(3,4-dihydroquinolin-1(2H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B14149571.png)
![2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14149572.png)
